molecular formula C13H11ClN2O2S B5699100 N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide

N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide

Cat. No. B5699100
M. Wt: 294.76 g/mol
InChI Key: BBILODSATBECLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell growth and division. In

Mechanism of Action

TAK-659 works by selectively inhibiting the activity of specific kinases involved in cancer cell growth and survival. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream signaling molecules and ultimately leading to cell death. TAK-659 has been shown to be particularly effective against cancer cells that are dependent on BTK signaling for survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. TAK-659 has also been shown to modulate the immune system, leading to increased antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its potency and selectivity. It has been shown to be highly effective against a range of cancer cell lines and has a favorable toxicity profile in animal models. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659, as it has been shown to enhance the efficacy of other anticancer drugs. Another area of interest is the exploration of TAK-659 in other types of cancers, such as breast and lung cancer. Finally, there is ongoing research into the optimization of TAK-659 dosing and administration to maximize its therapeutic potential.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the corresponding amide, which is subsequently acetylated to give the final product TAK-659. The overall yield of the synthesis is around 20%.

Scientific Research Applications

TAK-659 has been studied extensively for its potential use in treating various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases involved in cancer cell growth and survival, including BTK, ITK, and JAK3. In preclinical studies, TAK-659 has demonstrated potent antitumor activity and has been well-tolerated in animal models.

properties

IUPAC Name

N-(3-acetamido-4-chlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(17)15-11-7-9(4-5-10(11)14)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBILODSATBECLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6379342

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.